molecular formula C20H21NO2S B5337709 ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate

ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate

Cat. No.: B5337709
M. Wt: 339.5 g/mol
InChI Key: MXYLLFICHDNHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate is a chemical compound that has been the subject of extensive research in the scientific community. It is a derivative of indole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound has shown promising results in various scientific studies, making it a potential candidate for future research and development.

Mechanism of Action

The mechanism of action of Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate is not fully understood. However, studies have shown that it has the ability to inhibit certain enzymes and receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate in lab experiments is its ability to selectively target specific enzymes and receptors. This allows researchers to study the effects of these targets in isolation, without interference from other compounds. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research involving Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate. These include:
1. Further investigation of its potential applications in cancer research, including its ability to inhibit specific cancer cell pathways.
2. Exploration of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Investigation of its potential as a drug discovery tool, including its ability to selectively target specific enzymes and receptors.
4. Further studies on its biochemical and physiological effects, including its antioxidant properties and potential for reducing inflammation.
In conclusion, this compound is a promising compound that has shown potential in various scientific studies. Its ability to selectively target specific enzymes and receptors makes it a valuable tool for research in various fields, including cancer research, neuroscience, and drug discovery. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate involves the reaction of 1,5-dimethyl-3-(phenylthio)-1H-indole-2-carboxylic acid with ethyl acetate in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, neuroscience, and drug discovery.

Properties

IUPAC Name

ethyl 2-(1,5-dimethyl-3-phenylsulfanylindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-4-23-19(22)13-18-20(24-15-8-6-5-7-9-15)16-12-14(2)10-11-17(16)21(18)3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYLLFICHDNHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=C(N1C)C=CC(=C2)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.